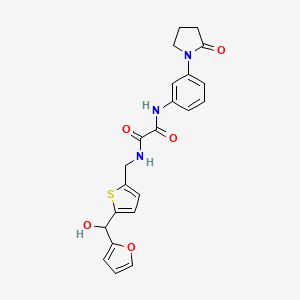

N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Beschreibung

BenchChem offers high-quality N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5S/c26-19-7-2-10-25(19)15-5-1-4-14(12-15)24-22(29)21(28)23-13-16-8-9-18(31-16)20(27)17-6-3-11-30-17/h1,3-6,8-9,11-12,20,27H,2,7,10,13H2,(H,23,28)(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPBPDRTYSNJQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(S3)C(C4=CC=CO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This compound, characterized by its unique structural features, including furan and thiophene rings, has been synthesized for various biological activity studies. This article explores its biological properties, synthesis methods, and potential applications based on recent research findings.

The molecular formula of N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is , with a molecular weight of approximately 439.5 g/mol. The compound features multiple heterocyclic components which enhance its reactivity and potential biological interactions .

Synthesis

The synthesis of this oxalamide typically involves multi-step organic reactions. A common synthetic route includes the formation of the furan and thiophene rings followed by their functionalization. The oxalamide group is introduced through a coupling reaction utilizing reagents such as oxalyl chloride and amines under controlled conditions. Advanced techniques like continuous flow chemistry may be employed in industrial settings to optimize yield and purity.

The biological activity of N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is believed to involve several molecular interactions:

- π–π Stacking Interactions : The furan and thiophene rings can engage in π–π stacking, influencing binding affinity to biological targets.

- Hydrogen Bonding : The oxalamide group facilitates hydrogen bonding with biomolecules, potentially affecting various biological pathways .

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of this compound exhibit moderate to significant cytotoxic effects against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N1 | HT-29 | 10 |

| N2 | TK-10 | 15 |

| N3 | MCF7 | 20 |

These findings suggest that the compound may inhibit cancer cell proliferation via apoptosis induction mechanisms .

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses antimicrobial activity against several bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 30 |

This suggests potential applications in developing new antimicrobial agents.

Neuroprotective Effects

Preliminary studies have indicated that the compound may exhibit neuroprotective properties, particularly in models of oxidative stress. The ability to modulate pathways involved in neuronal survival could make it a candidate for treating neurodegenerative diseases .

Case Studies

A notable case study involved the evaluation of N1's effects on human cancer cell lines where it was observed to induce apoptosis through caspase activation pathways. The study provided insights into the compound's potential as a lead candidate for further development in cancer therapeutics .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Research indicates that compounds with similar oxalamide structures can inhibit specific enzymes. For instance, the oxalamide functional group may allow for inhibition of oxalate decarboxylase, which is relevant in metabolic disorders associated with oxalic acid metabolism. This could lead to therapeutic interventions for hyperoxaluria.

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Preliminary studies on related compounds have indicated activity against various cancer cell lines. The integration of furan and thiophene rings may enhance the compound's ability to interact with cellular targets involved in cancer proliferation and survival pathways .

Modulation of Ion Channels

The compound's ability to modulate ion channels, particularly the transient receptor potential melastatin 8 (TRPM8), has been explored in pain management research. Preliminary findings suggest that it may influence sensory perception pathways, offering insights into new analgesic strategies.

Case Study 1: Tyrosinase Inhibition

A series of studies have focused on the inhibitory effects of furan derivatives on tyrosinase, an enzyme critical for melanin biosynthesis. Structural modifications within the compounds significantly impacted their efficacy as inhibitors. For example:

| Compound | IC50 (µM) Monophenolase | IC50 (µM) Diphenolase |

|---|---|---|

| Compound A | 0.0433 ± 0.0016 | 0.28 ± 0.01 |

| Kojic Acid | 19.97 ± 0.36 | 33.47 ± 0.05 |

This data indicates that structural modifications can enhance inhibitory activity, which is crucial for drug design strategies targeting hyperpigmentation disorders.

Case Study 2: TRPM8 Modulation

Investigations into the modulation of TRPM8 channels by N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide have shown promise for developing new therapies for pain-related conditions. The compound's interaction with TRPM8 may lead to novel analgesic agents that could provide relief from chronic pain syndromes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.